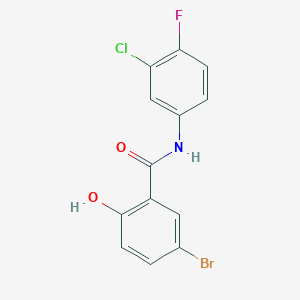
5-Bromo-N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-hydroxybenzoic acid and 3-chloro-4-fluoroaniline.
Coupling Reaction: The key step involves the coupling of 5-bromo-2-hydroxybenzoic acid with 3-chloro-4-fluoroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane at room temperature for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine, chlorine, and fluorine).
Oxidation and Reduction: The hydroxyl group in the benzamide structure can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in various coupling reactions, such as Suzuki and Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki coupling; palladium catalysts and alkenes for Heck coupling.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki coupling can yield biaryl compounds, while oxidation can produce quinones.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of halogenated benzamides with biological targets.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may have applications in the development of agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The presence of halogen atoms can enhance its binding affinity to biological targets through halogen bonding interactions. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-N-(3-chloro-4-fluorophenyl)pyridin-2-amine
- 5-Bromo-N-(3-chloro-4-fluorophenyl)benzo[b]thiophene-2-carboxamide
Comparison:
- Structural Differences: While these compounds share similar halogenated phenyl groups, their core structures differ (benzamide vs. pyridine vs. benzo[b]thiophene).
- Reactivity: The presence of different functional groups (hydroxyl vs. amine vs. carboxamide) can influence their reactivity and the types of reactions they undergo.
- Applications: Each compound may have unique applications based on its structure. For example, the benzamide derivative may be more suitable for medicinal applications, while the pyridine and benzo[b]thiophene derivatives may find use in materials science.
Eigenschaften
IUPAC Name |
5-bromo-N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClFNO2/c14-7-1-4-12(18)9(5-7)13(19)17-8-2-3-11(16)10(15)6-8/h1-6,18H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACIEELCBUGESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Br)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
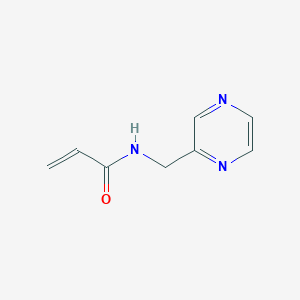
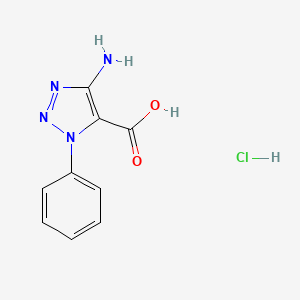
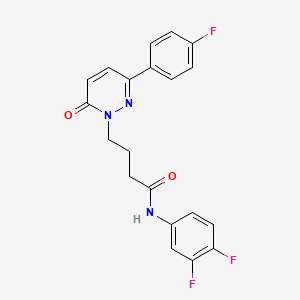
![4-[1-[[(E)-2-Phenylethenyl]sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B2660926.png)
![(E)-4-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2660927.png)
![N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2660929.png)
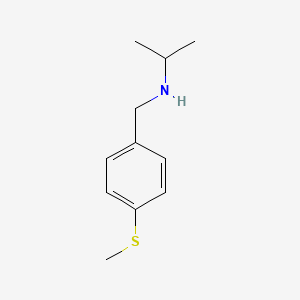

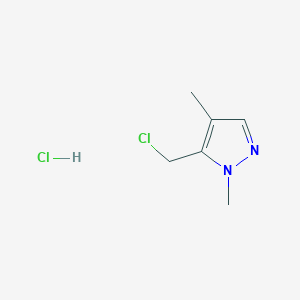
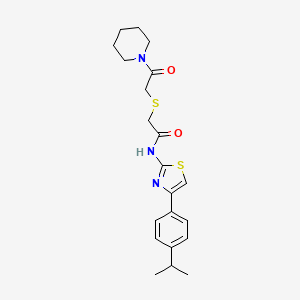
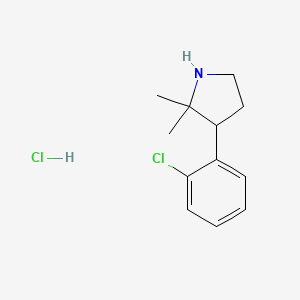

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2660941.png)
![2-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2660943.png)
